
4-Bromo-2-fluoro-6-methylpyridine chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylpyridine

Cat. No.: B582133 Get Quote

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylpyridine

Introduction
4-Bromo-2-fluoro-6-methylpyridine is a halogenated pyridine derivative that serves as a

crucial intermediate and building block in organic synthesis. Due to its specific arrangement of

functional groups—a bromine atom, a fluorine atom, and a methyl group on the pyridine ring—it

offers multiple reactive sites for constructing more complex molecules. This structural motif is of

significant interest to researchers in medicinal chemistry and agrochemical development. It is

primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and the

development of novel pesticides and herbicides.[1] The strategic placement of the halogens

allows for selective functionalization, making it a valuable tool in drug discovery for creating

compounds with potential therapeutic applications, such as anti-inflammatory or anti-cancer

agents.[1]

Chemical Identity and Properties
The chemical structure of 4-Bromo-2-fluoro-6-methylpyridine features a pyridine ring

substituted at the 2, 4, and 6 positions. The IUPAC name for this compound is 4-Bromo-2-
fluoro-6-methylpyridine.

Chemical Structure:

(Simplified 2D representation)
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Physicochemical and Spectroscopic Data

The key properties of 4-Bromo-2-fluoro-6-methylpyridine are summarized in the table below.

This data is essential for its handling, characterization, and use in synthetic protocols.

Property Value

IUPAC Name 4-Bromo-2-fluoro-6-methylpyridine

CAS Number 1227565-50-5

Molecular Formula C₆H₅BrFN

Molecular Weight 190.01 g/mol [1]

Boiling Point 206.5 ± 35.0 °C at 760 mmHg[1]

Density 1.6 ± 0.1 g/cm³

Storage Sealed in dry, 2-8°C[2]

Predicted [M+H]⁺ (m/z) 189.96622

Predicted [M+Na]⁺ (m/z) 211.94816

Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for 4-Bromo-2-fluoro-6-methylpyridine is not

readily available in the provided search results, a plausible synthetic route can be proposed

based on well-established transformations of pyridine derivatives, particularly the Sandmeyer

reaction for introducing a bromine atom. This protocol is representative and may require

optimization.

The proposed pathway begins with the commercially available precursor, 2-fluoro-6-

methylpyridin-4-amine. The amino group is converted into a diazonium salt, which is

subsequently displaced by a bromide ion using a copper(I) bromide catalyst.

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b582133?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/79146--4-bromo-2-fluoro-6-methylpyridine.html
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/79146--4-bromo-2-fluoro-6-methylpyridine.html
https://www.bldpharm.com/products/1227565-50-5.html
https://www.benchchem.com/product/b582133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Diazotization
Step 2: Sandmeyer Bromination

2-fluoro-6-methylpyridin-4-amine 4-Diazonium salt intermediate

NaNO₂, HBr (aq)
0-5 °C 4-Bromo-2-fluoro-6-methylpyridine

CuBr
Warm to RT

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Bromo-2-fluoro-6-methylpyridine.

Detailed Methodology

Materials and Reagents:

2-Fluoro-6-methylpyridin-4-amine

Hydrobromic acid (48% aqueous solution)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Ice-salt bath

Procedure:
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Step 1: Diazotization of 2-Fluoro-6-methylpyridin-4-amine

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer,

dissolve 2-fluoro-6-methylpyridin-4-amine (1.0 eq) in a 48% aqueous solution of hydrobromic

acid (HBr) (approx. 3.0 eq).

Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring

the temperature is strictly maintained between 0 and 5 °C.

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete

formation of the diazonium salt. The diazonium salt solution should be kept cold and used

immediately in the next step.

Step 2: Sandmeyer Bromination

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous

HBr and cool it in an ice bath.

Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the CuBr

solution. Vigorous evolution of nitrogen gas should be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

To ensure the complete decomposition of any remaining diazonium salt, heat the mixture to

50-60 °C for 30 minutes.

Cool the reaction mixture to room temperature.

Workup and Purification:

Transfer the cooled reaction mixture to a separatory funnel and extract the product with

dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with a saturated aqueous solution of sodium

bicarbonate to neutralize any residual acid, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Bromo-2-fluoro-6-
methylpyridine.

Reactivity and Logical Relationships
The utility of 4-Bromo-2-fluoro-6-methylpyridine in synthesis stems from the differential

reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the

carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond.

This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible

to oxidative addition to the palladium catalyst. This selective reactivity allows for the C-Br bond

to be targeted for reactions like Suzuki-Miyaura C-C bond formation or Buchwald-Hartwig C-N

bond formation, while leaving the C-F bond intact for potential subsequent transformations.

High Reactivity Site (C-Br) Low Reactivity Site (C-F)

4-Bromo-2-fluoro-6-methylpyridine

Suzuki-Miyaura Coupling
(C-C Bond Formation)

Pd Catalyst, Base
R-B(OH)₂

Buchwald-Hartwig Amination
(C-N Bond Formation)

Pd Catalyst, Base
R₂NH

Heck Coupling Nucleophilic Aromatic Substitution
(Under Forcing Conditions)

Strong Nucleophile
High Temp.

Click to download full resolution via product page

Caption: Reactivity map of 4-Bromo-2-fluoro-6-methylpyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b582133?utm_src=pdf-body
https://www.benchchem.com/product/b582133?utm_src=pdf-body
https://www.benchchem.com/product/b582133?utm_src=pdf-body
https://www.benchchem.com/product/b582133?utm_src=pdf-body-img
https://www.benchchem.com/product/b582133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This selective reactivity makes 4-Bromo-2-fluoro-6-methylpyridine a highly versatile building

block, enabling the sequential and controlled introduction of different functional groups onto the

pyridine core, which is a key strategy in the synthesis of complex target molecules for drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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